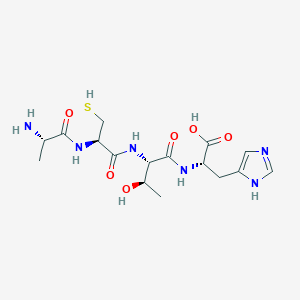
5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is a chemical compound that belongs to the class of dithiepins These compounds are characterized by a seven-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Dithiols: Using dithiols and appropriate halogenated compounds under basic conditions.
Sulfur Insertion: Inserting sulfur atoms into pre-formed carbon rings using sulfurizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atoms to thiols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using halogenating or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying sulfur-containing compounds’ biological activities.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiane: Another sulfur-containing compound with a six-membered ring.
Thianthrene: A sulfur-containing compound with a different ring structure.
Dibenzothiophene: A sulfur-containing compound with a fused ring system.
Uniqueness
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is unique due to its seven-membered ring structure and the presence of a 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to other sulfur-containing compounds.
Eigenschaften
CAS-Nummer |
861838-89-3 |
|---|---|
Molekularformel |
C11H11ClS2 |
Molekulargewicht |
242.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C11H11ClS2/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11/h2-5,8H,1,6-7H2 |
InChI-Schlüssel |
JHBIKXWZWWVVEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC=C(SC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)
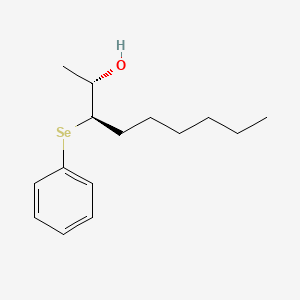

![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)
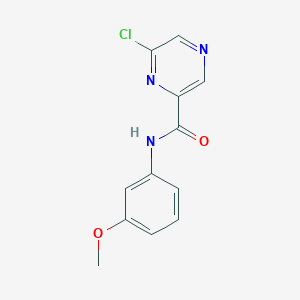
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
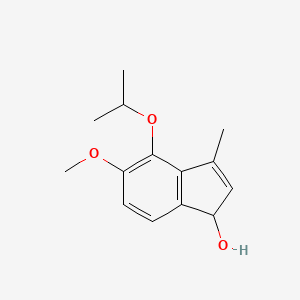
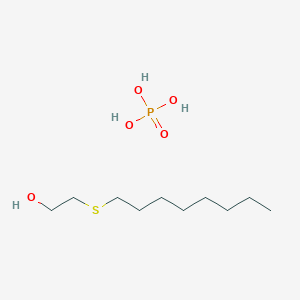
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
